molecular formula C15H17BN2O2 B8622480 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carbonitrile

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carbonitrile

Cat. No. B8622480
M. Wt: 268.12 g/mol
InChI Key: MYZTXGAFWDGFHM-UHFFFAOYSA-N
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Patent
US08252792B2

Procedure details

4,4,5,5-Tetramethyl-[1,3,2]dioxaborolane (2.1 mL, 14.5 mmol) was added drop-wise to a mixture of 4-bromo-1H-indole-2-carbonitrile (1.27 g, 5.8 mmol), palladium acetate (33 mg, 0.145 mmol), triethylamine (1.21 mL, 8.7 mmol) and 2-(dicyclohexylphosphino)biphenyl (203 mg, 0.58 mmol) in dioxane at 80° C. The reaction mixture was stirred at 80° C. for 5 h then allowed to stand at RT overnight. The reaction mixture was diluted with DCM and washed with water, then the organic layer was isolated, dried (MgSO4) then concentrated in vacuo. The resultant crude material was purified by column chromatography to afford the title compound as a brown solid (1.02 g, 66%).
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step Two
Quantity
1.21 mL
Type
reactant
Reaction Step Two
Quantity
203 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
33 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
66%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:9])[C:6]([CH3:8])([CH3:7])[O:5][BH:4][O:3]1.Br[C:11]1[CH:19]=[CH:18][CH:17]=[C:16]2[C:12]=1[CH:13]=[C:14]([C:20]#[N:21])[NH:15]2.C(N(CC)CC)C.C1(P(C2CCCCC2)C2C=CC=CC=2C2C=CC=CC=2)CCCCC1>O1CCOCC1.C(Cl)Cl.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:1][C:2]1([CH3:9])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:11]2[CH:19]=[CH:18][CH:17]=[C:16]3[C:12]=2[CH:13]=[C:14]([C:20]#[N:21])[NH:15]3)[O:3]1 |f:6.7.8|

Inputs

Step One
Name
Quantity
2.1 mL
Type
reactant
Smiles
CC1(OBOC1(C)C)C
Step Two
Name
Quantity
1.27 g
Type
reactant
Smiles
BrC1=C2C=C(NC2=CC=C1)C#N
Name
Quantity
1.21 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
203 mg
Type
reactant
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=CC=CC=C1)C1CCCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
33 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 80° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand at RT overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
the organic layer was isolated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resultant crude material was purified by column chromatography

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC1(OB(OC1(C)C)C1=C2C=C(NC2=CC=C1)C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.02 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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